
7-Acetoxybicyclo(2.2.1)-2,5-heptadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetoxybicyclo(2.2.1)-2,5-heptadiene is a bicyclic compound that belongs to the class of monoterpenes. Monoterpenes are hydrocarbons that are commonly found in essential oils and are known for their diverse biological activities . This compound is characterized by its unique bicyclic structure, which consists of two linked isoprene units.
Preparation Methods
The synthesis of 7-Acetoxybicyclo(2.2.1)-2,5-heptadiene typically involves the acetylation of bicyclo(2.2.1)-2,5-heptadiene. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Acetoxybicyclo(2.2.1)-2,5-heptadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.
Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Acetoxybicyclo(2.2.1)-2,5-heptadiene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 7-Acetoxybicyclo(2.2.1)-2,5-heptadiene involves its interaction with specific molecular targets and pathways. The acetoxy group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
7-Acetoxybicyclo(2.2.1)-2,5-heptadiene can be compared with other similar compounds such as:
Bicyclo(2.2.1)-2,5-heptadiene: The parent compound without the acetoxy group.
7-Acetoxybicyclo(2.2.1)-2,5-heptane: A more saturated analog.
7-Acetoxybicyclo(2.2.1)-2,5-heptene: A compound with a different degree of unsaturation.
The uniqueness of this compound lies in its specific acetoxy functional group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
13426-49-8 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
7-bicyclo[2.2.1]hepta-2,5-dienyl acetate |
InChI |
InChI=1S/C9H10O2/c1-6(10)11-9-7-2-3-8(9)5-4-7/h2-5,7-9H,1H3 |
InChI Key |
FLHISVDCSFSARC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2C=CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



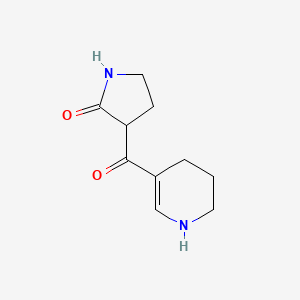
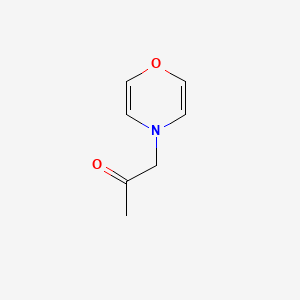

![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
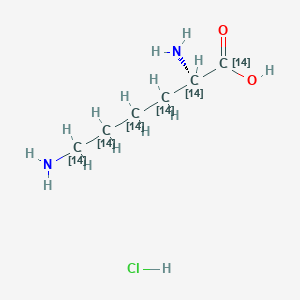
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)

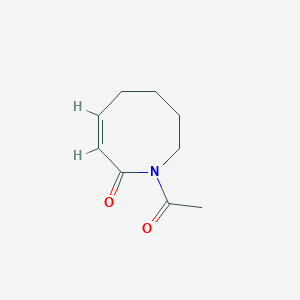

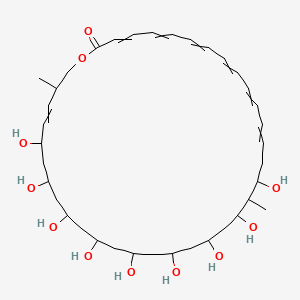
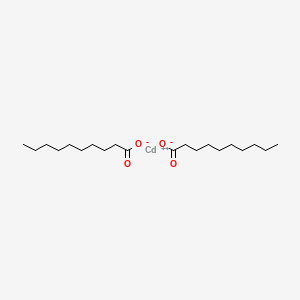
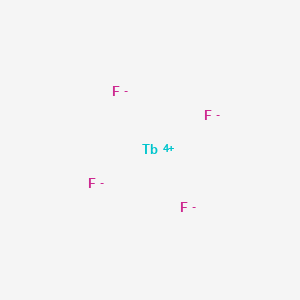
![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)
